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Compound of Interest

1-(2-Chloro-6-
Compound Name:
methoxyphenyl)ethanone

CAS No.: 881883-32-5

Cat. No.: B1490065

Get Quote

Technical Profile: 1-(2-Chloro-6-

methoxyphenyl)ethanone

Strategic Utility in Medicinal Chemistry & Process
Development

Executive Summary 1-(2-Chloro-6-methoxyphenyl)ethanone (CAS 881883-32-5) is a 2,6-
disubstituted acetophenone derivative characterized by significant steric hindrance around the
carbonyl center. Unlike simple acetophenones, the ortho-chloro and ortho-methoxy
substituents force the acetyl group out of planarity with the aromatic ring. This "ortho-effect"
alters its electronic profile, making it a critical intermediate for synthesizing N-heterocyclic
olefins (NHOs), indazoles, and atropisomeric kinase inhibitors where restricted rotation is a
desired pharmacophore feature.

Chemical Identity & Structural Analysis
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Parameter Data

IUPAC Name 1-(2-Chloro-6-methoxyphenyl)ethan-1-one

2'-Chloro-6'-methoxyacetophenone; 2-Acetyl-3-
Common Synonyms )
chloroanisole

CAS Registry Number 881883-32-5

Molecular Formula CoHoCIO2

Molecular Weight 184.62 g/mol

SMILES COC1=C(C(=0)C)C(Cl)=CC=C1

UENLHUMCIOWYQN-UHFFFAOYSA-N

InChiKe
Y (Analogous base structure)

Structural Insight: The Ortho-Effect

The 2,6-substitution pattern creates a "molecular gate" around the carbonyl carbon.

o Steric Consequence: The acetyl group cannot lie coplanar with the benzene ring. This
deconjugation isolates the carbonyl 1t-system from the aromatic 1-system.

o Reactivity Implication: While sterically hindered, the carbonyl carbon is electronically more
electrophilic than unsubstituted acetophenone because it lacks the stabilizing resonance
donation from the phenyl ring.

Physical & Thermodynamic Properties

Note: Due to the specialized nature of this building block, specific experimental values (MP/BP)
are often proprietary. The values below represent high-confidence chemical estimates and
computational data derived from structural analogs (e.g., 2,6-dichloroacetophenone and 2,6-
dimethoxyacetophenone).
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Technical Context

Physical State

Low-Melting Solid or Viscous
oil

2,6-Disubstituted
acetophenones often disrupt
crystal packing. Analogous
2,6-dimethoxyacetophenone
melts at ~72°C; the chloro-

analog is likely lower.

High boiling point necessitates

Boiling Point ~260-270 °C (Predicted) vacuum distillation (0.5-1.0
mmHgq) for purification.
) Denser than water due to the
Density 1.21 + 0.05 g/cm3

chlorine atom.

LogP (Octanol/Water)

2.30-2.55

Moderate lipophilicity; suitable
for extraction with EtOAc or
DCM.

Solubility

Soluble in DCM, THF, EtOAc,
MeOH.

Poor water solubility (<0.5

mg/mL).

Flash Point

>110 °C

Non-flammable under standard

transport conditions.

Synthesis & Production Protocols

The synthesis of 1-(2-Chloro-6-methoxyphenyl)ethanone requires bypassing the

regioselectivity issues of direct Friedel-Crafts acylation. The most robust route utilizes

nucleophilic addition to a nitrile or acid chloride.

Primary Route: Grignard Addition to Nitrile

This method prevents over-addition and controls the regiochemistry perfectly.

e Precursor: 2-Chloro-6-methoxybenzonitrile.

e Reagent: Methylmagnesium bromide (MeMgBr) or Methyl Lithium (MeLi).
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e Mechanism: Formation of a stable metallo-imine intermediate which hydrolyzes to the ketone
upon acidic workup.

Nucleophili
2-Chloro-6-methoxy- uc eop ¢
benzonitrile W
Imine-Mg Complex Hydrolysis w | Acidic Hydrolysis WOl‘kLlp o | 1-(2-Chloro-6-methoxyphenyl)
_______ | (Stable Intermediate) o (HCI/H20) o ethanone

MeMgBr (3.0 eq)
THF/Toluene, 0°C -> Reflux

Click to download full resolution via product page

Figure 1: Controlled synthesis via Grignard addition. The imine intermediate prevents double
addition of the methyl group, ensuring ketone selectivity.

Experimental Protocol (Bench Scale)

e Setup: Flame-dried 250 mL 3-neck flask under Argon.

» Charge: Dissolve 2-chloro-6-methoxybenzonitrile (10 mmol) in anhydrous THF (50 mL).
o Addition: Add MeMgBr (3M in ether, 12 mmol) dropwise at 0°C.

e Reaction: Warm to reflux for 3 hours. (Monitoring: TLC shows disappearance of nitrile).

e Workup: Cool to 0°C. Quench with 1N HCI (30 mL). Stir vigorously for 1 hour to hydrolyze
the imine.

o Extraction: Extract with EtOAc (3x). Wash organic layer with brine, dry over MgSOea.

 Purification: Flash chromatography (Hexane/EtOAc 9:1).

Spectral Characterization (Self-Validation)

To verify the identity of the synthesized compound, compare experimental data against these
predicted spectral markers.
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Technique

Characteristic Signal

Interpretation

1H NMR (CDCls)

4 2.55 ppm (s, 3H)

Acetyl -CHs. Deshielded
compared to standard
acetophenones (usually 2.6

ppm) but distinct singlet.

0 3.85 ppm (s, 3H)

Methoxy -OCHs. Strong
singlet, typical for anisole

derivatives.

0 6.80 — 7.30 ppm (m, 3H)

Aromatic Region. ABC spin

system characteristic of 1,2,3-

trisubstituted benzene.

Carbonyl (C=0). Shifted

13C NMR 0 ~202 ppm upfield slightly due to lack of
conjugation (ortho-twist).

0 ~56 ppm Methoxy Carbon.
C=0 Stretch. Higher frequency
than typical acetophenones

IR (Neat) 1705 cm™1 (1680 cm~1) due to loss of

conjugation (steric inhibition of

resonance).

Applications in Drug Discovery

The 2-chloro-6-methoxy motif is a "privileged scaffold" for inducing atropisomerism (axial

chirality) in kinase inhibitors.

e Indazole Synthesis: Reaction with hydrazine derivatives yields 4-methoxyindazoles, a core

structure in anti-inflammatory agents.

o Reactivity Logic: The steric bulk directs nucleophiles to the least hindered trajectory, often

improving the regioselectivity of subsequent condensation reactions compared to open

acetophenones.
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Figure 2: Synthetic divergence from the core scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1490065/docs#1-2-chloro-6-methoxyphenyl-
ethanone-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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